![molecular formula C21H29N5OS B2411054 6-oxo-2-etil-5-[(4-isopropilfenil)(4-metilpiperazin-1-il)metil]tiazolo[3,2-b][1,2,4]triazol CAS No. 886910-54-9](/img/structure/B2411054.png)
6-oxo-2-etil-5-[(4-isopropilfenil)(4-metilpiperazin-1-il)metil]tiazolo[3,2-b][1,2,4]triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H29N5OS and its molecular weight is 399.56. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de Hsp90
AT13387: es un inhibidor novedoso de la chaperona molecular Hsp90 (proteína de choque térmico 90). Hsp90 juega un papel crucial en el mantenimiento de la homeostasis y estabilidad de las proteínas. Al inhibir Hsp90, AT13387 interrumpe el plegamiento y maduración de las proteínas, lo que lleva a la degradación de las proteínas clientes. Esta propiedad lo convierte en un candidato prometedor para la terapia contra el cáncer, ya que muchas proteínas oncogénicas dependen de Hsp90 para su estabilidad y función .
Tratamiento del cáncer
Orientación a tumores sólidos:AT13387: ha mostrado eficacia contra varios tumores sólidos, incluidos los cánceres de mama, pulmón y colorrectal. Su capacidad para inhibir selectivamente las proteínas dependientes de Hsp90 involucradas en el crecimiento y supervivencia tumoral lo convierte en una posible opción terapéutica. Los ensayos clínicos están en curso para evaluar su seguridad y eficacia en pacientes con cáncer .
Terapia combinada: Los investigadores exploran la combinación de AT13387 con otros agentes anticancerígenos (por ejemplo, quimioterapia, terapias dirigidas) para mejorar los resultados del tratamiento. Los efectos sinérgicos de la inhibición de Hsp90 junto con los tratamientos estándar son prometedores para mejorar las respuestas de los pacientes .
Enfermedades neurodegenerativas
Enfermedad de Alzheimer:AT13387: ha atraído la atención en la investigación neurodegenerativa. Al modular el plegamiento erróneo y la agregación de proteínas, puede mitigar la neurotoxicidad asociada con enfermedades como la de Alzheimer. Los estudios preclínicos han mostrado resultados alentadores, pero se necesitan más investigaciones .
Propiedades antiinflamatorias
Artritis reumatoide:La inflamación juega un papel fundamental en las enfermedades autoinmunes como la artritis reumatoide. Los efectos antiinflamatorios de AT13387 podrían potencialmente suprimir las respuestas inmunitarias y reducir el daño articular. Sin embargo, esta área requiere más exploración .
Aplicaciones cardiovasculares
Cardioprotección:La capacidad de AT13387: para modular la estabilidad de las proteínas y prevenir el plegamiento erróneo puede tener implicaciones en la salud cardiovascular. Podría proteger las células cardíacas durante la lesión por isquemia-reperfusión o la insuficiencia cardíaca.
Actividad antiviral
Inhibición de la replicación viral: La evidencia emergente sugiere que AT13387 podría inhibir la replicación viral al afectar los procesos dependientes de la chaperona. Los investigadores investigan su potencial contra virus como el VIH y la hepatitis C .
Propiedades
IUPAC Name |
2-ethyl-5-[(4-methylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5OS/c1-5-17-22-21-26(23-17)20(27)19(28-21)18(25-12-10-24(4)11-13-25)16-8-6-15(7-9-16)14(2)3/h6-9,14,18,27H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYTZOWMMZQSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
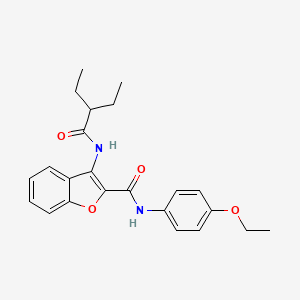
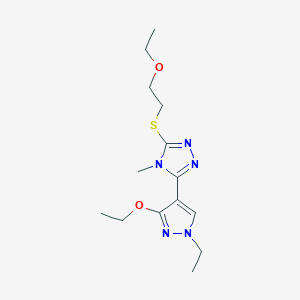
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2410977.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)
![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)
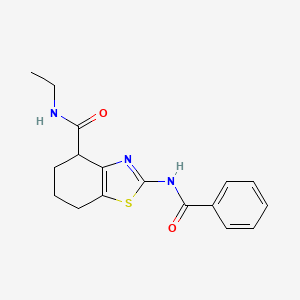
![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)
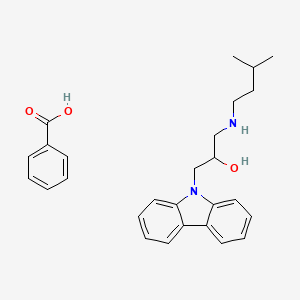
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
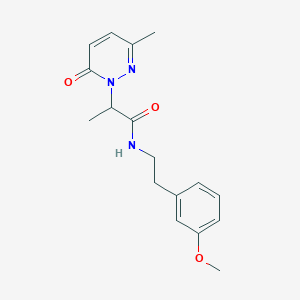
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)
